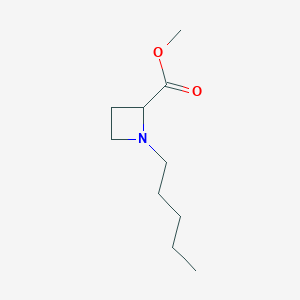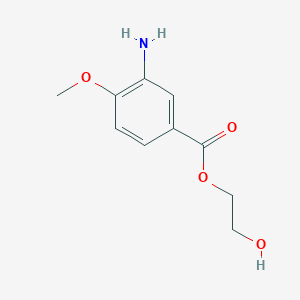![molecular formula C22H22O3 B14516705 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene CAS No. 63014-38-0](/img/structure/B14516705.png)
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene is an organic compound with the molecular formula C22H22O3 and a molecular weight of 334.41 g/mol . This compound is characterized by its complex aromatic structure, which includes ethoxy, phenyl, and dimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene typically involves multi-step organic reactions. One common method involves the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as AlCl3 . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
作用機序
The mechanism of action of 4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 4-[3-(4-Methoxyphenyl)phenyl]-1,2-dimethoxybenzene
- 4-[3-(4-Chlorophenyl)phenyl]-1,2-dimethoxybenzene
- 4-[3-(4-Methylphenyl)phenyl]-1,2-dimethoxybenzene
Uniqueness
4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research fields .
特性
CAS番号 |
63014-38-0 |
|---|---|
分子式 |
C22H22O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
4-[3-(4-ethoxyphenyl)phenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C22H22O3/c1-4-25-20-11-8-16(9-12-20)17-6-5-7-18(14-17)19-10-13-21(23-2)22(15-19)24-3/h5-15H,4H2,1-3H3 |
InChIキー |
DOWQWBKLDUMQLV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


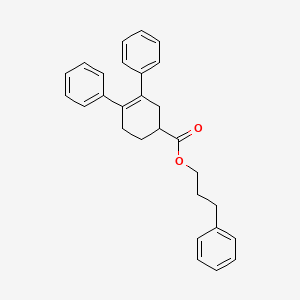
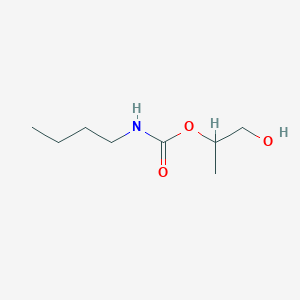
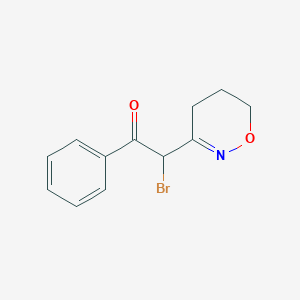
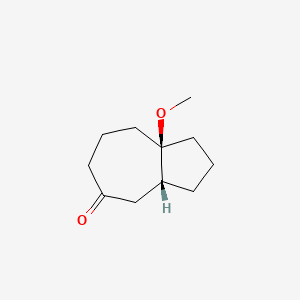
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)

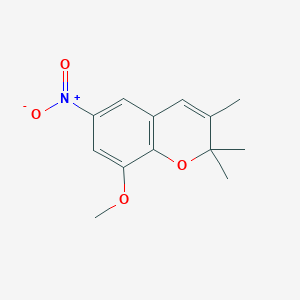

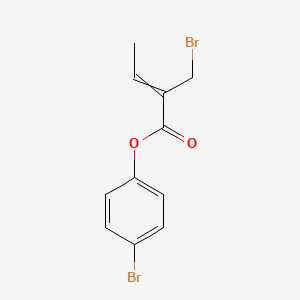
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
